

Application Notes and Protocols for Opaganib Oral Gavage Administration in Mice

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Compound of Interest

Compound Name: **Opaganib**
Cat. No.: **B605085**

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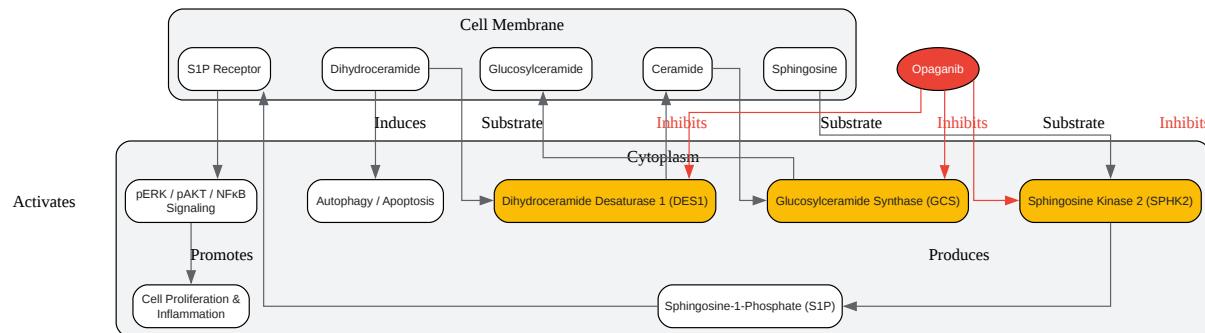
These application notes provide a comprehensive overview of **opaganib**, its mechanism of action, and detailed protocols for its oral administration in murine models. The information is intended to guide researchers in designing and executing preclinical studies involving this investigational drug.

Opaganib (also known as ABC294640) is a first-in-class, orally administered, selective inhibitor of sphingosine kinase-2 (SPHK2).^{[1][2]} It also exhibits inhibitory activity against dihydroceramide desaturase (DES1) and glucosylceramide synthase (GCS).^[3] This multi-target action modulates sphingolipid metabolism, leading to anti-inflammatory, anti-cancer, and anti-viral effects.^{[2][4]}

Mechanism of Action

Opaganib's therapeutic potential stems from its ability to modulate critical signaling pathways. By inhibiting SPHK2, it blocks the synthesis of sphingosine-1-phosphate (S1P), a key signaling molecule involved in cell proliferation, migration, and inflammation.^[2] The inhibition of DES1 and GCS leads to an accumulation of dihydroceramides, which can induce autophagy and apoptosis.^{[5][6]} Downstream, **opaganib** has been shown to suppress the phosphorylation of key signaling proteins such as ERK and AKT, and to inhibit the NF κ B pathway.^[1]

Signaling Pathway of Opaganib



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Caption: **Opaganib** inhibits SPHK2, DES1, and GCS, modulating key signaling pathways.

Experimental Protocols

Preparation of Opaganib for Oral Gavage in Mice

This protocol details the preparation of a vehicle solution for the oral administration of **opaganib** to mice.

Materials:

- **Opaganib** (powder form)
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)

- Tween-80 (Polysorbate 80)
- Saline solution (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Pipettes and sterile tips

Procedure:

- **Vehicle Preparation:** Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
 - For example, to prepare 1 ml of vehicle, mix 100 µl of DMSO, 400 µl of PEG300, 50 µl of Tween-80, and 450 µl of saline.
- **Opaganib Formulation:**
 - Weigh the required amount of **opaganib** powder based on the desired final concentration and the total volume to be prepared.
 - Dissolve the **opaganib** powder first in the DMSO component of the vehicle.
 - Sequentially add the PEG300, Tween-80, and saline, vortexing thoroughly after each addition to ensure a homogenous suspension.
- **Final Concentration:** The final concentration of **opaganib** in the vehicle should be calculated to deliver the desired dose in a volume appropriate for oral gavage in mice (typically 5-10 ml/kg body weight). For a 50 mg/kg dose in a 20g mouse, with an administration volume of 10 ml/kg (0.2 ml), the required concentration is 5 mg/ml.

Protocol for Oral Gavage Administration of Opaganib in Mice

Materials:

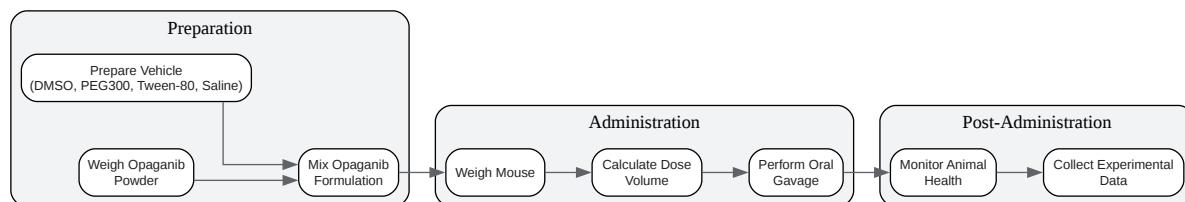
- Prepared **opaganib** formulation
- Appropriately sized oral gavage needles (20-22 gauge, 1-1.5 inch, with a ball tip)
- Syringes (1 ml)
- Animal scale
- 70% ethanol for disinfection

Procedure:

- Animal Handling and Dosing Calculation:
 - Weigh each mouse accurately before administration to calculate the precise volume of the **opaganib** formulation to be administered.
 - The typical dose of **opaganib** in mice ranges from 50 to 150 mg/kg, administered once or twice daily.[7][8]
- Gavage Procedure:
 - Securely restrain the mouse to immobilize the head and body.
 - Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
 - Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.
 - Slowly administer the **opaganib** formulation.
 - Carefully withdraw the gavage needle.
- Post-Administration Monitoring:
 - Monitor the mice for any signs of distress or adverse reactions immediately after the procedure and at regular intervals.

- Ensure access to food and water is not impeded.

Experimental Workflow for Opaganib Oral Gavage in Mice



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Caption: Workflow for preparing and administering **opaganib** to mice via oral gavage.

Quantitative Data from Murine Studies

The following tables summarize quantitative data from various preclinical studies investigating the efficacy of **opaganib** in mouse models.

Table 1: Anti-Tumor Efficacy of **Opaganib** in Mouse Models

Tumor Model	Mouse Strain	Opaganib Dose	Treatment Schedule	Outcome	Reference
Neuroblastoma (SK-N-BE(2) xenograft)	NOD/SCID	50 mg/kg	Oral gavage, 5 days/week	Suppressed tumor growth	[9]
B16 Melanoma	C57BL/6	50 mg/kg	Oral gavage, 5 days/week	Increased median survival from 21 to 24 days	[2]
Lewis Lung Carcinoma (LLC)	C57BL/6	50 mg/kg	Oral gavage, 5 days/week	Increased median survival from 19 to 22 days	[2]

Table 2: Efficacy of **Opaganib** in a Mouse Model of Ebola Virus Disease

Mouse Model	Opaganib Dose	Treatment Schedule	Outcome	Reference
Ebola Virus	50, 100, 150 mg/kg	Twice daily	150 mg/kg dose significantly increased mean survival time from 5.5 to 11.2 days	[8]

Table 3: Anti-Inflammatory Efficacy of **Opaganib** in a Mouse Model of Acute Kidney Injury

Mouse Model	Opaganib Dose	Treatment Schedule	Outcome	Reference
Lipopolysaccharide-induced sepsis	100 mg/kg	Oral gavage 1 hr before and/or 2 hr after LPS	Suppressed elevation of BUN, IL-1 β , IL-6, and TNF α	[3]
Ischemia-reperfusion	50 mg/kg	Oral gavage	Lowered creatinine and BUN levels	[3]

Table 4: Efficacy of **Opaganib** in a Mouse Model of Radiation-Induced Lung Injury

Mouse Model	Opaganib Dose	Treatment Schedule	Outcome	Reference
Thoracic Radiation	100 mg/kg	Twice daily for 3 days post-radiation	Modest survival benefit	[10]

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